WDR5 Binding Affinity: Sub-Nanomolar Potency Differentiates MM-589 from First-Generation Inhibitors
MM-589 binds to WDR5 with an IC50 of 0.90 nM and a Ki of <1 nM [1]. In a systematic review tabulating WDR5-MLL inhibitors, MM-589 demonstrates a biochemical PPI IC50 equivalent to that of MM-401 (0.9 nM) but superior to WDR5-0103 (IC50 = 450 nM) and OICR-9429 (IC50 = 30 nM) [2]. The sub-nanomolar binding affinity ensures target engagement at low compound concentrations, minimizing off-target effects in cellular assays.
| Evidence Dimension | WDR5-MLL protein-protein interaction inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.90 nM; Ki < 1 nM |
| Comparator Or Baseline | MM-401: IC50 = 0.9 nM; WDR5-0103: IC50 = 450 nM; OICR-9429: IC50 = 30 nM |
| Quantified Difference | MM-589 exhibits 500-fold greater binding affinity than WDR5-0103 and 33-fold greater than OICR-9429 |
| Conditions | Fluorescence polarization competition assay; recombinant human WDR5 protein |
Why This Matters
Binding affinity determines the concentration required for target occupancy; MM-589's sub-nanomolar IC50 enables robust inhibition at low nanomolar concentrations, essential for maintaining target selectivity in complex cellular environments.
- [1] Karatas H, Li Y, Liu L, Ji J, Lee S, Chen Y, Yang J, Huang L, Bernard D, Xu J, Townsend EC, Cao F, Ran X, Li X, Wen B, Sun D, Stuckey JA, Lei M, Dou Y, Wang S. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction. J Med Chem. 2017 Jun 22;60(12):4818-4839. View Source
- [2] Wang X, Chen Y, Wang S. Targeting WDR5: A Promising Therapeutic Strategy for Cancer. Biology (Basel). 2021 Jun 23;10(7):581. Table 2. View Source
